Product packaging for Boc-D-Phe(4-I)-OH(Cat. No.:CAS No. 176199-35-2)

Boc-D-Phe(4-I)-OH

Cat. No.: B558666
CAS No.: 176199-35-2
M. Wt: 391.2 g/mol
InChI Key: JZLZDBGQWRBTHN-LLVKDONJSA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not genetically encoded in most organisms. nih.gov Their introduction into proteins and peptides is a powerful strategy in protein engineering and drug discovery, allowing for the creation of molecules with novel properties and functions. nih.govresearchgate.net The ability to incorporate UAAs with unique side chains expands the chemical diversity available to researchers far beyond that offered by the 20 natural amino acids. nih.gov This has profound implications for the development of new therapeutics, diagnostics, and research tools.

The incorporation of UAAs can bestow proteins and peptides with enhanced characteristics such as increased stability, altered activity, and improved resistance to enzymatic degradation. nih.govresearchgate.net They serve as versatile building blocks for creating molecules with tailored physicochemical and biological properties. researchgate.netnih.gov For instance, UAAs are used to generate more effective biocatalysts, develop sophisticated antibody-drug conjugates for targeted therapies, and create probes for studying protein structure and function. nih.govresearchgate.net Researchers have successfully incorporated over 150 non-canonical amino acids into proteins, enabling the generation of proteins with functions beyond those specified by the natural genetic code. frontiersin.org This expansion of the genetic alphabet allows for the site-specific introduction of functionalities like fluorescent tags, photo-crosslinkers, and heavy atoms for crystallographic studies. nih.gov

Overview of Boc-D-Phe(4-I)-OH as a Specialized Building Block in Research

This compound, also known as N-tert-butoxycarbonyl-4-iodo-D-phenylalanine, is a prime example of a UAA designed for specific applications in chemical synthesis and biomedical research. chemimpex.comnih.gov It is a derivative of D-phenylalanine, featuring two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and an iodine atom substituted at the para- (4-) position of the phenyl ring. chemimpex.comnih.gov

The Boc group is an acid-labile protecting group essential for controlling reactivity during peptide synthesis, particularly in a strategy known as Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com It prevents the amino group from forming unwanted side reactions, allowing for the sequential and orderly addition of amino acids to a growing peptide chain. The D-configuration of the alpha-carbon provides resistance to many proteases, which typically recognize L-amino acids, thus enhancing the biological stability of peptides containing this building block. chemimpex.com

The iodine atom is a particularly valuable feature. As a heavy atom, it can be used in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of proteins and peptides. nih.gov Furthermore, the presence of iodine opens up possibilities for radiolabeling, making this compound a useful precursor for synthesizing radiopharmaceuticals for imaging studies and targeted radionuclide therapy. chemimpex.com Its unique structure makes it a versatile tool for developing novel peptide-based drugs and bioconjugates. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176199-35-2 chemimpex.comsigmaaldrich.com
Molecular Formula C14H18INO4 chemimpex.comnih.gov
Molecular Weight 391.20 g/mol nih.govsigmaaldrich.com
Appearance White to off-white solid/powder chemimpex.commedchemexpress.com
Purity ≥ 98% chemimpex.comsigmaaldrich.com
Optical Rotation -22.5 ± 1º (c=1.202% in AcOEt) chemimpex.com
Melting Point 118-124 °C chemimpex.com
Storage Temperature 0-8 °C chemimpex.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18INO4 B558666 Boc-D-Phe(4-I)-OH CAS No. 176199-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc D Phe 4 I Oh and Its Analogs

Strategies for para-Iodination of D-Phenylalanine Derivatives

The introduction of an iodine atom at the para-position of the D-phenylalanine ring is a key step in the synthesis of Boc-D-Phe(4-I)-OH. This modification provides a versatile handle for further chemical transformations, such as cross-coupling reactions, or for use in radiolabeling. chemimpex.comnbinno.com Several methods have been established for this purpose, primarily centered around electrophilic aromatic substitution.

One prominent strategy is direct oxidative iodination. This approach utilizes a mixture of an iodide source, such as molecular iodine (I₂), and an oxidizing agent to generate a potent electrophilic iodine species. A common reagent combination for this transformation is a mixture of iodic acid (HIO₃) and iodine, which effectively iodinates the electron-rich phenyl ring of phenylalanine. nih.gov The high para-regioselectivity observed in this reaction is a significant advantage, minimizing the formation of ortho- or meta-substituted isomers. nih.gov The reaction mechanism is thought to involve the formation of polarized iodine intermediates that act as the electrophile in an SEAr reaction. nih.gov

Historically, Sandmeyer-type reactions were a precedent for installing the iodine atom. nih.goviaea.org This multi-step process typically involves the nitration of the phenylalanine ring, followed by reduction to an amine, diazotization to a diazonium salt, and finally, substitution with iodide, often catalyzed by copper(I) salts. nih.goviaea.org While effective, the direct oxidative iodination method is often preferred due to its fewer steps. nih.gov

For the synthesis of radiolabeled analogs, such as those containing iodine-123, iodine-125, or iodine-131, two main strategies are employed: electrophilic iodination and halogen exchange reactions. Electrophilic radioiodination uses oxidizing agents like Chloramine-T or Iodogen to convert sodium [131I]iodide into a reactive electrophilic form. An alternative and highly efficient method is iododestannylation, where a trialkylstannyl precursor, such as N-Boc-p-(tri-n-butylstannyl)-D-phenylalanine, is reacted with a source of radioiodine. nih.govresearchgate.net This method often provides high radiochemical yields and purity. nih.gov

Protective Group Chemistry in the Synthesis of this compound

The use of protecting groups is fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the formation of the correct peptide sequence. americanpeptidesociety.org In the synthesis of this compound, the tert-butyloxycarbonyl (Boc) group plays a central role.

Role of the Boc Protecting Group in Synthesis Protocols

The Boc group is one of the most common Nα-amino protecting groups used in peptide synthesis. Its primary function is to shield the nucleophilic α-amino group of the D-phenylalanine derivative, preventing it from reacting during the activation and coupling of the carboxyl group. nbinno.com This protection is crucial for both solution-phase and solid-phase synthesis methodologies.

Protection (Boc Installation): The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. jk-sci.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride. jk-sci.comtotal-synthesis.com The resulting t-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com

Deprotection (Boc Removal): A key feature of the Boc group is its lability under acidic conditions. wikipedia.org It is stable to basic conditions and many nucleophiles, providing orthogonality with other protecting groups. total-synthesis.com Removal is commonly achieved by treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orgjk-sci.com The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free amine. jk-sci.comtotal-synthesis.com The tert-butyl cation can potentially alkylate nucleophilic residues like Tryptophan or Methionine, so scavengers are sometimes added during deprotection. wikipedia.org

The table below summarizes the key reagents and conditions for Boc protection and deprotection.

ProcessCommon ReagentsTypical SolventsKey Features
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA, DMAP)Dioxane/Water, THF, AcetonitrileForms a stable carbamate; reaction driven by decomposition of leaving group. jk-sci.comtotal-synthesis.comorgsyn.org
Boc Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (DCM), Methanol, Ethyl AcetateAcid-labile; products are the free amine, CO₂, and isobutene/t-butyl cation. americanpeptidesociety.orgjk-sci.comwikipedia.org

Comparative Analysis of Boc and Fmoc Strategies in Phenylalanine Derivative Synthesis

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), two strategies are dominant: the Boc strategy and the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between them depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org

The fundamental difference lies in their deprotection chemistry. As mentioned, the Boc group is acid-labile, typically removed with TFA. In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orglifetein.com

This difference dictates the choice of protecting groups for amino acid side chains and the linker attaching the peptide to the solid support. In Boc-based SPPS, side-chain protecting groups must be stable to TFA but cleavable by a stronger acid, like hydrogen fluoride (B91410) (HF), at the end of the synthesis. peptide.comnih.gov In Fmoc-based SPPS, side-chain protecting groups are typically acid-labile (e.g., based on tert-butyl groups), as they must withstand the basic conditions of Fmoc removal. lifetein.compeptide.com This makes the Fmoc strategy orthogonal, as the temporary Nα-protection and permanent side-chain protection are removed by entirely different mechanisms. peptide.comslideshare.net

The table below provides a comparative analysis of the Boc and Fmoc strategies.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Strong acid (e.g., TFA) americanpeptidesociety.orgBase (e.g., 20% piperidine in DMF) americanpeptidesociety.org
Side-Chain Protection Benzyl-based groups, cleaved by strong acid (e.g., HF) peptide.comtert-Butyl-based groups, cleaved by moderate acid (e.g., TFA) peptide.com
Final Cleavage Strong acid (e.g., HF, TFMSA) peptide.comModerate acid (e.g., TFA) slideshare.net
Advantages Can be better for certain sequences prone to racemization under basic conditions. americanpeptidesociety.orgMilder overall conditions; avoids hazardous HF; compatible with automated synthesizers and modified peptides (e.g., phosphorylated, glycosylated). americanpeptidesociety.orgnih.gov
Disadvantages Requires harsh, hazardous acids (HF) for final cleavage; repetitive acid treatment can degrade the peptide or cleave side-chain groups prematurely. nih.govnih.govThe dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged; piperidine can be difficult to remove. nih.gov

For the synthesis of peptides containing this compound, the Boc strategy would be employed for chain elongation, with the final product being cleaved from the resin using a strong acid like HF.

Solution-Phase Synthesis Approaches for this compound

The synthesis of the this compound building block itself is typically performed using solution-phase chemistry. A common route involves the direct iodination of commercially available Boc-D-phenylalanine or, alternatively, the N-protection of 4-iodo-D-phenylalanine.

A representative solution-phase synthesis could follow these steps:

Iodination of D-Phenylalanine : D-phenylalanine is first subjected to an electrophilic iodination reaction, such as treatment with iodine and iodic acid in an acidic medium (e.g., acetic acid/sulfuric acid), to produce 4-iodo-D-phenylalanine. nih.gov

Purification : The resulting 4-iodo-D-phenylalanine is isolated and purified.

Boc-Protection : The purified 4-iodo-D-phenylalanine is then protected with a Boc group. This is achieved by dissolving it in a suitable solvent system (e.g., a mixture of water and an organic solvent like methanol) and treating it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) (Et₃N) to maintain the pH. nih.govorgsyn.org

Workup and Isolation : After the reaction is complete, an acidic workup is performed to protonate the carboxylate, followed by extraction into an organic solvent. Evaporation of the solvent yields the final product, this compound, which can be further purified by crystallization. orgsyn.org

This approach ensures the production of the pure, well-characterized building block ready for use in further synthetic applications.

Solid-Phase Synthesis Applications for this compound Integration

This compound is a valuable building block for integration into peptide chains using Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.comsigmaaldrich.com In Boc-based SPPS, the peptide is assembled sequentially while anchored to an insoluble polymer resin. lifetein.com

The typical cycle for incorporating a this compound residue into a growing peptide chain on a resin support involves the following steps:

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed by treatment with TFA in DCM. nih.gov

Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free N-terminal amine. peptide.com

Coupling : The carboxyl group of this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU) and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.

Washing : Excess reagents and byproducts are removed by washing the resin with various solvents.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The presence of the 4-iodo-phenyl group on the D-phenylalanine residue is generally stable to the conditions of Boc-SPPS. After the full peptide is synthesized, the iodine moiety can be used as a handle for further modifications, such as palladium-catalyzed Suzuki coupling to introduce aryl groups, either while the peptide is still on the resin or after cleavage. peptide.com

Boc D Phe 4 I Oh in Advanced Peptide Synthesis and Engineering

Incorporation of Boc-D-Phe(4-I)-OH into Modified Peptide Sequences

This compound is a readily available building block for solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides. The "Boc" (tert-butyloxycarbonyl) group serves as a temporary protecting group for the N-terminus of the amino acid. In the Boc/Bzl protection scheme for SPPS, the Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. peptide.com This process is repeated in cycles until the desired peptide is fully assembled. peptide.com

The incorporation of an unnatural amino acid like 4-iodo-D-phenylalanine is achieved by adding it to the synthesis cycle just like any natural amino acid. nbinno.com Its Boc-protected form ensures compatibility with standard SPPS protocols, allowing for its seamless and site-specific integration into complex peptide sequences. sigmaaldrich.comchemimpex.com This enables the creation of modified peptides where the unique properties of the iodinated D-amino acid can be leveraged for specific functions. nbinno.com

The presence of the iodine atom on the phenylalanine ring provides a reactive "handle" that can be further functionalized after the peptide has been assembled. This opens up a wide array of possibilities for creating peptides with enhanced or novel properties. nbinno.com

Role of the Iodine Moiety in Peptide Structure-Activity Relationships

The introduction of an iodine atom onto the phenyl ring of phenylalanine significantly influences the peptide's physicochemical properties and its interactions with biological targets. This modification is a powerful tool for tuning the structure-activity relationship (SAR) of a peptide. nbinno.com

Chemical Reactivity and Further Modification: The carbon-iodine bond on the aromatic ring serves as a versatile site for post-synthesis modification. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows chemists to attach a wide variety of other chemical groups to the peptide, creating biaryl linkages and other complex structures. researchgate.net This late-stage diversification is a powerful method for generating libraries of related peptides to screen for enhanced biological activity. mdpi.com

Reaction TypeReagentsOutcomeReference
Suzuki-Miyaura Coupling Phenylboronic Acid, Pd CatalystForms a biaryl linkage (Phe-Phe) researchgate.net
Solid-Phase Borylation & Suzuki Coupling Bis(pinacolato)diboron, Aryl Halides, Pd CatalystCreates diverse biaryl peptides on-resin researchgate.net
Radiolabeling (Stannylation) Radioiodine, Tin PrecursorProduces radioiodinated peptides for imaging nih.govsnmjournals.org

Use in Diagnostics and Imaging: The iodine atom is an excellent precursor for radiolabeling. nbinno.com By replacing the stable iodine atom with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), peptides containing 4-iodophenylalanine can be transformed into imaging agents for diagnostic techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). bohrium.commdpi.com This allows researchers to visualize the distribution of the peptide in the body and assess how well it targets specific tissues or tumors. nbinno.comnih.gov

Applications of Boc D Phe 4 I Oh in Medicinal Chemistry and Drug Development

Design and Synthesis of Novel Therapeutic Agents

Boc-D-Phe(4-I)-OH is a fundamental component in the rational design of novel therapeutic agents, particularly in the realm of peptide-based drugs. chemimpex.com The Boc group provides temporary protection of the alpha-amino group, enabling controlled, stepwise peptide synthesis through both solid-phase (SPPS) and solution-phase methodologies. nbinno.com This control is essential for creating peptides with precise sequences and modifications designed to enhance biological activity and stability. chemimpex.com

The incorporation of the D-phenylalanine stereoisomer, as opposed to the natural L-isomer, is a common strategy in drug design to increase the metabolic stability of peptides. Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, leading to a longer half-life in vivo.

Furthermore, the 4-iodo-phenyl group is not merely a structural component but also a reactive handle. It serves as a precursor for introducing further molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nbinno.com This allows chemists to replace the iodine atom with a wide variety of other functional groups, enabling the fine-tuning of a peptide's pharmacological properties, such as receptor binding affinity, selectivity, and potency. nbinno.com

A significant application of this building block is in the synthesis of somatostatin (B550006) analogs. nih.gov Somatostatin is a natural hormone that regulates the endocrine system, but its therapeutic use is limited by a very short half-life. bachem.com Synthetic analogs with improved stability and efficacy, such as octreotide (B344500) and lanreotide, are crucial in treating neuroendocrine tumors (NETs) and other hormonal disorders. bachem.combachem.com By incorporating residues like 4-iodo-phenylalanine, researchers can develop novel somatostatin analogs with tailored properties for oncological applications. nih.govnih.gov

PropertyDescriptionSource
Role in Synthesis Key building block for modified peptides with enhanced biological activity or stability. chemimpex.com
Protecting Group The Boc (tert-butyloxycarbonyl) group protects the amino function during peptide coupling. nbinno.com
Stereochemistry The D-configuration enhances peptide stability against enzymatic degradation.
Modification Handle The iodine atom allows for post-synthesis modification via cross-coupling reactions. nbinno.com

Development of Targeted Radiopharmaceuticals Utilizing this compound

The presence of an iodine atom in this compound makes it an exceptionally valuable precursor for the development of targeted radiopharmaceuticals. chemimpex.com Radioisotopes of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), and Iodine-131 (¹³¹I), possess decay properties suitable for various clinical applications, including diagnostic imaging (SPECT and PET) and targeted radiotherapy. mdpi.com

The synthesis of radiolabeled peptides involves incorporating this compound into a peptide sequence that is designed to target a specific biological marker, such as a receptor overexpressed on cancer cells. chemimpex.com Subsequently, the stable iodine atom can be exchanged for a radioactive isotope. This is often achieved through methods like iododestannylation, where a tin precursor is first synthesized from the iodo-derivative, followed by reaction with radioiodide. mdpi.comnih.gov This process allows for the creation of peptide-based radiotracers that can locate and bind to tumors or other disease sites. nih.gov

For example, radioiodinated 4-iodophenylalanine has been investigated as a potential agent for imaging breast cancer cells, demonstrating uptake comparable to that of natural phenylalanine. nih.gov In another application, somatostatin analogs containing iodinated residues have been developed for tumor localization through scintigraphy and for in situ radiotherapy. nih.gov These targeted agents can deliver a cytotoxic dose of radiation directly to the tumor cells, minimizing damage to surrounding healthy tissue. nih.gov

IsotopeApplicationEmission TypeSource
Iodine-123 (¹²³I) SPECT ImagingGamma mdpi.com
Iodine-124 (¹²⁴I) PET ImagingPositron mdpi.com
Iodine-131 (¹³¹I) Radiotherapy & ImagingBeta & Gamma mdpi.com

The ability to incorporate a precursor for radioiodination directly into a peptide during synthesis simplifies the production of these complex diagnostic and therapeutic molecules, highlighting the compound's significance in nuclear medicine. chemimpex.commdpi.com

Bioconjugation Strategies for Drug Delivery Enhancement

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new complex with combined or enhanced properties. sekisuidiagnostics.com this compound is a valuable reagent in this context, as the iodinated phenyl ring provides a site for specific chemical reactions to attach other molecules, such as drugs, imaging agents, or delivery vehicles. chemimpex.com

The carbon-iodine bond on the aromatic ring can participate in various organometallic cross-coupling reactions, allowing for the covalent attachment of diverse functional moieties. nbinno.comncats.io This capability can be leveraged to:

Attach targeting ligands: A peptide containing 4-iodophenylalanine can be conjugated to a nanoparticle or a polymer carrier system to improve drug delivery.

Create imaging agents: The iodine can be a linking point for fluorescent dyes or other reporter molecules.

Develop multifunctional therapeutics: A peptide drug could be linked to another therapeutic agent to create a dual-action compound.

Contributions to Enzyme Inhibitor Development and Bioactive Molecule Synthesis

D-phenylalanine and its derivatives are valuable chiral building blocks for a wide range of pharmaceuticals, including potent enzyme inhibitors. nih.gov The incorporation of unnatural amino acids like this compound into peptide sequences is a key strategy for designing specific and potent inhibitors. These molecules can target enzymes involved in various disease pathways, from cancer to inflammatory conditions. nih.gov

For instance, research into proteasome inhibitors for treating brain tumors has utilized a related compound, N-Boc-4-iodo-L-phenylalanine, as a starting material. acs.org Although a different stereoisomer, this work demonstrates how the iodophenylalanine scaffold is used to construct complex macrocyclic peptide structures that can inhibit enzyme function. The synthesis involved using the iodo-derivative in a palladium-catalyzed cross-coupling reaction to form a key carbon-sulfur bond, which was crucial for the final macrocyclic structure of the inhibitor. acs.org

The synthesis of bioactive molecules often involves the assembly of smaller, functional units. This compound serves as one such critical unit, providing structural rigidity, metabolic stability, and a site for further functionalization. chemimpex.comnih.gov Its use enables the creation of a diverse library of peptides and peptidomimetics that can be screened for various biological activities, accelerating the discovery of new lead compounds in drug development. nbinno.com

Boc D Phe 4 I Oh in Molecular Imaging and Diagnostics

Radiochemical Synthesis and Labeling with Positron Emitting Isotopes (e.g., 18F, 11C via precursors)

The synthesis of radiolabeled peptides for PET imaging often involves incorporating modified amino acids like Boc-D-Phe(4-I)-OH into the peptide sequence. While this compound itself contains iodine, which can be a site for radioiodination (e.g., with ¹²³I for SPECT or ¹²⁴I for PET), the prompt focuses on ¹⁸F and ¹¹C labeling. In this context, this compound would typically function as a non-radioactive component during the peptide synthesis. The actual radiolabeling with ¹⁸F or ¹¹C would occur on a different part of the molecule or on a precursor molecule that is subsequently attached to the peptide.

For instance, ¹⁸F is often introduced via nucleophilic substitution or electrophilic fluorination reactions on a precursor molecule. Similarly, ¹¹C labeling is commonly achieved through reactions like carboxylation or methylation. Research into radiolabeled amino acids and peptide analogs demonstrates that modified phenylalanine derivatives can be synthesized and then incorporated into peptides that are subsequently labeled with ¹⁸F or ¹¹C. researchgate.netnih.govnih.govsnmjournals.org For example, studies have explored ¹⁸F-labeled phenylalanine analogs for targeting amino acid transporters in tumors researchgate.netnih.govnih.gov. While direct ¹⁸F or ¹¹C labeling of the 4-iodo position of this compound is not standard, the compound can be part of a larger structure that undergoes such labeling. The "Boc" (tert-butoxycarbonyl) group serves as a common protecting group during solid-phase peptide synthesis, ensuring that the amino group does not react prematurely. sigmaaldrich.com

Preclinical and Clinical Applications in Positron Emission Tomography (PET) Imaging

Radiolabeled peptides are extensively investigated for their potential in PET imaging due to their high affinity and specificity for molecular targets overexpressed in various diseases, particularly cancer nih.gov. This compound, as a component of such peptides, contributes to the structural integrity and biological activity of the final radiotracer. Preclinical studies often involve synthesizing peptides containing modified amino acids and evaluating their biodistribution, tumor uptake, and imaging characteristics in animal models. While specific PET imaging applications directly citing this compound are not extensively detailed in the provided search results, the general principle involves creating peptides that target specific receptors or transporters, and then labeling them with positron emitters like ¹⁸F or isotopes of Gallium (e.g., ⁶⁸Ga) or Copper (e.g., ⁶⁴Cu) for PET imaging. nih.govurotoday.comup.ac.zaaacrjournals.org For example, somatostatin (B550006) receptor-targeting peptides, which often incorporate modified amino acids, are widely studied for neuroendocrine tumor imaging aacrjournals.orggoogle.com.

Insights into Biological Processes via Radiolabeled Peptides

Radiolabeled peptides offer a powerful non-invasive method to probe biological processes at the molecular level. By targeting specific receptors, enzymes, or transporters, these agents can provide quantitative information about their expression and activity in vivo. Peptides incorporating modified amino acids like this compound can be designed to interact with particular biological pathways. For instance, amino acid-based PET tracers, including phenylalanine derivatives, are used to study amino acid transport, which is often upregulated in tumors researchgate.netnih.govnih.gov. The ability to visualize and quantify the distribution of these radiolabeled peptides allows researchers to gain insights into receptor occupancy, drug-target engagement, and the progression of disease states. nih.gov The specific role of the 4-iodo substitution in phenylalanine derivatives can include serving as a handle for further chemical modification or as a stable isotope marker, influencing the pharmacokinetic properties of the resulting peptide.

Application in Cancer Research and Tumor Imaging

The primary application of radiolabeled peptides in molecular imaging is in cancer research and tumor detection. Many cancer cells exhibit overexpression of specific receptors or altered metabolic pathways that can be targeted by peptide-based radiopharmaceuticals. This compound can be a component in the synthesis of peptides designed to target these cancer-specific markers. For example, somatostatin receptor-expressing tumors are frequently imaged using radiolabeled somatostatin analogs aacrjournals.orggoogle.com. Similarly, peptides targeting other receptors, such as the melanocortin 1 receptor (MC1R) in melanoma, are being developed for PET imaging nih.gov. The incorporation of modified amino acids like this compound can fine-tune the binding affinity, specificity, and pharmacokinetic profile of these tumor-targeting peptides, leading to improved imaging contrast and diagnostic accuracy. nih.govnih.goviaea.org

Advanced Chemical Modifications and Derivatization of Boc D Phe 4 I Oh

Strategies for Further Functionalization of the para-Iodo Phenylalanine Moiety

The carbon-iodine bond in Boc-D-Phe(4-I)-OH serves as a prime reaction site for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the synthesis of novel amino acid derivatives. These modifications are pivotal for creating peptides with tailored properties.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of the para-iodo group. The Suzuki-Miyaura coupling, in particular, has been extensively used to form biaryl peptides by reacting the iodophenylalanine residue with arylboronic acids. nih.govresearchgate.net This reaction is valued for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules like peptides. nih.gov Solid-phase synthesis approaches have been developed where resin-bound iodophenylalanine peptides undergo Miyaura borylation followed by Suzuki-Miyaura cross-coupling with a range of aryl halides. nih.govresearchgate.net The use of microwave irradiation has been shown to significantly enhance the efficiency of these reactions, leading to shorter reaction times and higher purities of the resulting biaryl peptides. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings offer diverse functionalization possibilities. The Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as handles for further modifications or as intrinsic components of the final molecule. nih.gov The Buchwald-Hartwig amination provides a route to introduce primary or secondary amines, expanding the chemical space of the amino acid side chain. Copper-catalyzed Ullmann-type reactions have also been employed for the coupling of aryl halides with nucleophiles, including amino acids, to form biaryl ethers. chimia.ch

Furthermore, the para-iodo position can be transformed through other metal-catalyzed reactions. For instance, it can be converted to a thiophenylalanine residue via copper(I)-mediated cross-coupling with a thiol source. nih.gov This introduces a nucleophilic thiol group that can be used for various bioconjugation strategies.

The following table summarizes some of the key cross-coupling reactions for the functionalization of the para-iodo phenylalanine moiety.

Reaction Type Catalyst/Reagents Functional Group Introduced Significance
Suzuki-Miyaura CouplingPalladium catalyst, Arylboronic acidAryl groupSynthesis of biaryl peptides with diverse electronic and steric properties. nih.govresearchgate.net
Sonogashira CouplingPalladium and Copper catalysts, Terminal alkyneAlkynyl groupIntroduction of a linear and rigid functional group for further modifications. nih.gov
Buchwald-Hartwig AminationPalladium catalyst, AmineAmino groupFormation of C-N bonds, leading to derivatives with altered basicity and hydrogen bonding capabilities.
Ullmann CondensationCopper catalyst, Nucleophile (e.g., phenol, amine)Ether or Amino linkageClassic method for forming C-O and C-N bonds. chimia.ch
ThiolationCopper(I) catalyst, Thiol sourceThiol groupIntroduction of a nucleophilic handle for bioconjugation and disulfide bond formation. nih.gov

Formation of Peptides with D-4-Amidinophenylalanine or D-4-(Aminomethyl)phenylalanine Residues

The conversion of the para-iodo group of this compound into aminomethyl or amidino functionalities introduces basic side chains, which can be crucial for modulating the biological activity and receptor-binding properties of peptides.

D-4-(Aminomethyl)phenylalanine: The synthesis of peptides containing D-4-(aminomethyl)phenylalanine can be approached through the use of a pre-functionalized building block. For instance, Fmoc-4-(Boc-aminomethyl)-D-phenylalanine is a commercially available derivative that can be directly incorporated into solid-phase peptide synthesis. nih.gov While a direct, high-yielding conversion of the para-iodo group to an aminomethyl group on the this compound scaffold is not extensively documented in readily available literature, plausible synthetic routes can be envisioned. One potential strategy involves a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination with a protected aminomethyl equivalent, followed by deprotection. Another approach could involve the conversion of the iodo- group to a nitrile, which is then reduced to the amine.

D-4-Amidinophenylalanine: The synthesis of D-4-amidinophenylalanine-containing peptides from this compound can be achieved through a multi-step process. A key transformation is the conversion of the aryl iodide to an amidine. Palladium-mediated synthesis of acyl amidines from aryl iodides has been reported, which could serve as a foundational method. nih.gov This would involve the reaction of the para-iodo group with an amidine source under palladium catalysis. The resulting amidinophenylalanine derivative, once appropriately protected, could then be used in peptide synthesis. The general strategy would involve the transformation of the iodo- to a cyano- group via a Rosenmund-von Braun reaction, followed by conversion of the nitrile to the amidine using methods like the Pinner reaction.

The incorporation of these non-proteinogenic amino acids into peptide chains follows standard solid-phase or solution-phase peptide synthesis protocols, utilizing protecting groups such as Boc and Fmoc to control the coupling reactions. actascientific.com

Target Residue Potential Synthetic Strategy from this compound Key Transformations Significance in Peptides
D-4-(Aminomethyl)phenylalanineUse of pre-synthesized building blocks (e.g., Fmoc-4-(Boc-aminomethyl)-D-phenylalanine) nih.gov or multi-step conversion.Palladium-catalyzed amination or conversion to nitrile followed by reduction.Introduces a basic primary amine for improved solubility and potential receptor interactions.
D-4-AmidinophenylalanineMulti-step synthesis involving the conversion of the iodo group.Conversion to nitrile (e.g., Rosenmund-von Braun reaction) followed by amidine formation (e.g., Pinner reaction). nih.govIntroduces a strongly basic guanidinium-like group, mimicking arginine, for enhanced binding affinity.

Analytical Derivatization Techniques for Stereochemical Analysis and Detection

Ensuring the enantiomeric purity of this compound and its derivatives is critical, as the stereochemistry of amino acids profoundly impacts the structure and function of peptides. Analytical derivatization techniques, primarily coupled with chromatographic methods, are employed to determine the stereochemical integrity of these compounds.

The most common approach for determining the enantiomeric purity of amino acids is through derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified using standard reverse-phase high-performance liquid chromatography (HPLC). nih.govtandfonline.com Several chiral derivatizing agents are available for this purpose.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is a widely used reagent for the chiral analysis of amino acids. nih.gov It reacts with the amino group of the amino acid to form stable diastereomeric derivatives that can be readily separated by RP-HPLC. tandfonline.com

Other Chiral Derivatizing Agents: Besides Marfey's reagent, other agents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) are also utilized. nih.gov The choice of the derivatizing agent can depend on the specific amino acid and the desired sensitivity of the analysis. nih.gov

For the analysis of protected amino acids like this compound, a deprotection step to free the amino group is typically required before derivatization. tandfonline.com Alternatively, methods for the direct analysis of protected amino acid derivatives have also been developed. tandfonline.com

In addition to derivatization-based methods, direct enantioseparation using chiral stationary phases (CSPs) in HPLC is another powerful technique. This method avoids the need for derivatization, simplifying sample preparation. Furthermore, chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and accurate method for determining the chiral purity of amino acids within a peptide after acid hydrolysis. nih.govdigitellinc.com

Analytical Technique Principle Derivatizing Agent (if applicable) Detection Method Application
Indirect Chiral HPLC Formation of diastereomers with a chiral derivatizing agent, followed by separation on a standard RP-HPLC column. nih.govtandfonline.comMarfey's Reagent (FDAA), GITC, S-NIFE, OPA-IBLC. nih.govUV, Diode Array Detector. nih.govDetermination of enantiomeric purity of amino acids. tandfonline.com
Direct Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).N/AUV, Mass Spectrometry (MS).Direct analysis of chiral compounds without derivatization.
Chiral GC Separation of volatile amino acid derivatives on a chiral capillary column.Achiral derivatization (esterification and acylation). cat-online.comFlame Ionization Detector (FID), MS.Analysis of enantiomeric purity of protein and non-protein amino acids. cat-online.com
HPLC-ESI-MS/MS Separation of amino acids by chiral chromatography interfaced with tandem mass spectrometry for quantification. nih.govN/A (for direct methods)Mass Spectrometry.Rapid and accurate determination of amino acid chiral purity in peptides after hydrolysis. digitellinc.com

Theoretical and Computational Studies Involving Boc D Phe 4 I Oh

Molecular Modeling of Peptides Containing Boc-D-Phe(4-I)-OH Residues

Molecular modeling and dynamics simulations are powerful tools for understanding how the introduction of a this compound residue influences the structure and behavior of peptides. The presence of a D-amino acid can induce specific conformational preferences that are not typical for peptides composed solely of L-amino acids. researchgate.net This is crucial for designing cyclic peptides, as the D-residue can facilitate the turns necessary for cyclization. researchgate.net

Simulations of peptides containing D-amino acids have shown that they can adopt unique folded structures. researchgate.net For instance, the introduction of a D-residue can lead to the formation of pseudo-cyclic conformations stabilized by inter-terminal hydrogen bonds, a feature that can be predictive of successful experimental cyclization. researchgate.net The bulky tert-butoxycarbonyl (Boc) protecting group and the large iodine atom on the phenyl ring of this compound further impose steric constraints that significantly influence the peptide's conformational landscape.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules like this compound. researchgate.netrsc.org These calculations can reveal how the iodine substituent alters the electron density distribution of the phenylalanine side chain. researchgate.netrsc.org

Halogenation, particularly with heavier halogens like iodine, is known to enhance the strength of stacking interactions between aromatic rings. researchgate.netrsc.org This is attributed to favorable local interactions, including C-H···X (where X is the halogen) hydrogen bonds, which contribute to the stability of the stacked conformations. rsc.org DFT calculations have been employed to quantify the interaction energies in halogenated phenylalanine dimers, showing that para-substitution with iodine leads to a significant stabilization compared to other halogens or substitution patterns. rsc.org

These theoretical findings have practical implications, for example, in the design of peptide-based hydrogels with improved mechanical properties. researchgate.netrsc.org The enhanced intermolecular interactions resulting from iodination can lead to more robust hydrogel networks. rsc.org

Calculated Interaction Energies of Halogenated Phenylalanine Dimers
Dimer ConfigurationInteraction Energy (kcal/mol)Reference
para-Iodine Substituted-4.52 rsc.org

Conformational Analysis of this compound-containing Peptides

The conformational analysis of peptides containing this compound is crucial for understanding their structure-activity relationships. The rigidifying effect of the dehydroamino acid-like features and the specific stereochemistry of the D-amino acid play a significant role in determining the peptide's secondary structure. beilstein-journals.orgresearchgate.net

The introduction of a 4-iodo-phenylalanine residue into a cyclic peptide has been shown to influence the equilibrium between different folded forms. rsc.org In one study, a Phe(4-I)-containing cyclic peptide was analyzed, revealing a conformational equilibrium between a "square" open form and a "folded" form. rsc.org In the folded conformation, a CH···π interaction between the aromatic ring and a neighboring methyl group was observed. rsc.org The electronic effect of the iodine substituent at the 4-position was found to modulate this interaction and the flexibility of the phenylalanine side chain. rsc.org

NMR spectroscopy and X-ray crystallography are key experimental techniques used to validate the conformational preferences predicted by computational methods. beilstein-journals.orguzh.ch For instance, studies on cyclic peptides containing a Phe(4-I) residue have used these techniques to determine the precise bond angles and dihedral angles, confirming the existence of specific folded structures. rsc.org

Conformational Data of a Phe(4-I)-Containing Cyclic Peptide
ParameterObserved ConformationKey InteractionReference
χ1 angle of Phe(4-I) side chaintransCH···π interaction with Oxz2 methyl group rsc.org

Emerging Research Directions and Future Perspectives

Integration in Proteomics and Chemical Probe Development

The incorporation of modified amino acids into peptides is a cornerstone of modern chemical biology and proteomics. Boc-D-Phe(4-I)-OH serves as a valuable tool in this area, primarily due to the unique properties conferred by the 4-iodo-D-phenylalanine moiety.

The presence of the iodine atom allows this compound to be used in the synthesis of peptides that can act as chemical probes. lookchem.com These probes are instrumental in studying complex biological processes such as cell signaling and protein-protein interactions. lookchem.com By incorporating this iodinated amino acid into a peptide sequence, researchers can track the peptide's localization and interactions within a cellular environment. The iodine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of peptide-protein complexes.

Furthermore, the 4-iodophenylalanine component can be utilized in the development of fluorescent probes. lookchem.com Through specific chemical modifications, the iodine can be replaced with a fluorophore, or the iodinated peptide can be designed to interact with fluorescent molecules, enabling the visualization of biological molecules and their dynamics. lookchem.com

Key Research Applications of this compound in Proteomics and Probe Development:

Application AreaResearch FocusRationale for Use of this compound
Chemical Probes Studying protein-protein interactions and cell signaling pathways. lookchem.comThe iodine atom allows for tracking and can be functionalized for detection. lookchem.com
Structural Biology Determining the 3D structure of peptide-protein complexes.The heavy iodine atom aids in solving crystal structures.
Fluorescent Labeling Visualizing biological molecules and their interactions within cells. lookchem.comThe iodophenylalanine moiety can be converted into a fluorescent tag. lookchem.com

Potential in Novel Material Science and Bioengineering Applications

The application of peptide-based materials is a rapidly growing field in material science and bioengineering. Modified amino acids like this compound are being explored for the creation of novel biomaterials with tailored properties. chemimpex.com

The 4-iodophenylalanine residue in peptides synthesized from this compound can participate in cross-coupling reactions. lookchem.com This reactivity allows for the formation of new chemical bonds and the synthesis of complex molecular architectures, which can be used to create advanced materials such as hydrogels and polymers. lookchem.comchemimpex.com These materials may possess unique properties like biocompatibility and controlled degradation, making them suitable for applications in tissue engineering and drug delivery systems. chemimpex.com

For instance, peptides containing 4-iodophenylalanine can be cross-linked to form stable hydrogel networks. These hydrogels can encapsulate cells or therapeutic agents, providing a scaffold for tissue regeneration or a vehicle for sustained drug release. The ability to control the cross-linking density through the number and placement of the iodinated residues allows for fine-tuning of the material's mechanical and biochemical properties.

Potential Applications in Material Science and Bioengineering:

ApplicationDescriptionRole of this compound
Biomaterial Synthesis Creation of novel polymers and hydrogels for biomedical use. chemimpex.comThe iodine atom facilitates cross-linking reactions to form stable material scaffolds. lookchem.com
Tissue Engineering Development of biocompatible scaffolds that support cell growth and tissue regeneration. chemimpex.comPeptides containing 4-iodophenylalanine can be engineered to mimic the extracellular matrix.
Drug Delivery Design of controlled-release systems for therapeutic agents. chemimpex.comThe cross-linked peptide networks can encapsulate and release drugs over a desired period.

Future Challenges and Opportunities in Therapeutic and Diagnostic Applications

The development of peptide-based therapeutics is a promising area of pharmaceutical research, offering high specificity and potency. mdpi.com However, challenges such as poor stability and rapid degradation in the body need to be addressed. rsc.org The use of unnatural amino acids like 4-iodo-D-phenylalanine, introduced via this compound, presents a significant opportunity to overcome these hurdles. rsc.org

The incorporation of D-amino acids, such as D-phenylalanine, is a known strategy to enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life. Furthermore, the iodine atom on the phenyl ring can be leveraged for both therapeutic and diagnostic purposes. In diagnostics, the iodine can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiolabeled peptides for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). lookchem.com These radiolabeled peptides can be designed to target specific receptors overexpressed in diseases like cancer, enabling early detection and monitoring of the disease.

From a therapeutic standpoint, the development of peptides with enhanced stability and targeting capabilities opens up new avenues for treatment. The selective modification of peptides with this compound can lead to the creation of potent and selective drugs with improved pharmacokinetic profiles. chemimpex.com

Challenges and Opportunities:

AspectChallengesOpportunities with this compound
Therapeutics Poor in vivo stability of peptides, rapid enzymatic degradation. rsc.orgIncorporation of D-amino acids enhances stability; potential for targeted drug delivery. chemimpex.com
Diagnostics Need for highly specific and sensitive imaging agents.The iodine atom allows for radiolabeling for SPECT and PET imaging. lookchem.com
Drug Development Designing peptides with optimal binding affinity and selectivity.The unique structure allows for fine-tuning of peptide properties to improve efficacy. chemimpex.com

Q & A

Q. What are the optimal synthetic conditions for Boc-D-Phe(4-I)-OH, and how can purity be validated?

this compound is synthesized via solid-phase peptide synthesis (SPPS), leveraging tert-butoxycarbonyl (Boc) protection for the amino group. Key steps include:

  • Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) to minimize side reactions.
  • Deprotection : Treat with trifluoroacetic acid (TFA) to remove the Boc group while retaining iodinated aromatic stability.
  • Purification : Employ reverse-phase HPLC or preparative TLC (≥99% purity threshold) .
  • Validation : Purity is confirmed via TLC (Rf comparison) and HPLC (retention time consistency). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify structural integrity, particularly the 4-iodo substitution on the phenyl ring .

Q. How should this compound be stored to ensure stability, and what are its critical degradation indicators?

  • Storage : Protect from light and moisture by storing in amber vials under inert gas (argon or nitrogen) at room temperature. Avoid refrigeration to prevent condensation-induced hydrolysis .
  • Degradation Signs :
    • Color Change : Yellowing indicates oxidative decomposition of the iodine substituent.
    • Solubility Shift : Reduced solubility in DMSO or DCM suggests hydrolysis of the Boc group.
    • Analytical Flags : New peaks in HPLC or altered Rf values in TLC .

Q. What solvent systems are compatible with this compound for peptide coupling reactions?

  • Primary Solvents : DCM, DMF, or tetrahydrofuran (THF) are optimal for solubility (up to 100 mg/mL with sonication in DMSO) .
  • Avoid : Protic solvents (e.g., water, methanol) to prevent premature Boc deprotection.
  • Compatibility Table :
Solvent Solubility (mg/mL) Risk of Side Reactions
DCM50–75Low
DMF80–100Moderate (racemization)
THF30–50Low

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-containing peptides?

Discrepancies often arise from:

  • Stereochemical Purity : Ensure enantiomeric excess (≥98%) via chiral HPLC, as D-configuration is critical for receptor binding .
  • Iodine Stability : Monitor iodine loss during prolonged reactions using inductively coupled plasma mass spectrometry (ICP-MS).
  • Experimental Controls : Include negative controls (e.g., non-iodinated analogs) and replicate assays to isolate the 4-iodo effect .

Q. What strategies optimize this compound incorporation into peptide sequences with steric hindrance?

  • Coupling Enhancers : Additives like HOBt or Oxyma reduce racemization and improve coupling efficiency in hindered environments .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50–60°C) to accelerate reaction kinetics without degrading the iodine substituent .
  • Stepwise Monitoring : Use Kaiser or chloranil tests after each coupling step to confirm completion before deprotection .

Q. How can computational modeling guide the design of this compound-derived therapeutics?

  • Docking Studies : Model the 4-iodo group’s van der Waals interactions with hydrophobic binding pockets (e.g., GPCRs or enzyme active sites).
  • MD Simulations : Simulate peptide stability in physiological conditions to predict iodine’s impact on conformational dynamics.
  • QSAR Analysis : Correlate iodine’s electronegativity with bioactivity trends across peptide libraries .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in this compound-based studies?

  • Detailed Documentation : Report exact molar ratios, solvent volumes, and reaction times. For example:
    • "Coupling: 1.2 eq this compound, 1.1 eq HBTU, 2 eq DIPEA in DMF, 2 hr, RT."
  • Batch Consistency : Characterize multiple synthesis batches via identical HPLC gradients and MS parameters .
  • Ethics and Compliance : For in vivo studies, adhere to institutional guidelines for peptide administration and iodine toxicity screening .

Q. How should researchers address solubility challenges in this compound formulations?

  • Co-Solvent Systems : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining Boc stability.
  • Lyophilization : Freeze-dry peptides with cryoprotectants (e.g., trehalose) and reconstitute in pH-adjusted buffers .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound bioactivity data?

  • Dose-Response Models : Fit data to Hill equations to quantify EC50/IC50 values, accounting for iodine’s electron-withdrawing effects.
  • Multivariate Analysis : Use PCA to differentiate bioactivity contributions from iodine versus peptide backbone interactions .

Q. How to structure a research paper involving this compound to meet journal standards?

  • Results Section : Tabulate key data (e.g., coupling efficiency, bioactivity) without duplicating figures. Highlight iodine-specific outcomes.
  • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and synthetic protocols. Reference datasets using persistent identifiers (e.g., DOI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.